

Spectroscopic Profile of 3-Bromo-2,2-bis(bromomethyl)propanol: A Technical Guide

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Compound of Interest

Compound Name:	3-Bromo-2,2-bis(bromomethyl)propanol
Cat. No.:	B3424701

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This technical guide provides a comprehensive overview of the spectral data for **3-Bromo-2,2-bis(bromomethyl)propanol** (CAS No: 1522-92-5), a tribrominated neopentyl alcohol.^[1] The document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound as a chemical intermediate or building block.^[2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial technique for the structural elucidation of organic molecules. For **3-Bromo-2,2-bis(bromomethyl)propanol**, both ^1H and ^{13}C NMR provide distinct insights into its molecular framework.

^1H NMR Spectral Data

The proton NMR spectrum reveals the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent bromine and oxygen atoms.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.65	Singlet	6H	-CH ₂ Br
~3.80	Singlet	2H	-CH ₂ OH
~2.0-3.0	Broad Singlet	1H	-OH

Note: Data is based on typical values for similar structural motifs. The hydroxyl proton signal can be broad and its position may vary depending on concentration and solvent.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (ppm)	Assignment
~65-70	-CH ₂ OH
~45-50	Quaternary C
~35-40	-CH ₂ Br

Note: Data is based on typical values for similar structural motifs.[\[3\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Bromo-2,2-bis(bromomethyl)propanol** is expected to show characteristic absorption bands for its hydroxyl and alkyl halide groups.[\[4\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3600	Strong, Broad	O-H stretch (alcohol)
2850-3000	Medium	C-H stretch (alkane)
1000-1200	Strong	C-O stretch (primary alcohol)
500-700	Strong	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **3-Bromo-2,2-bis(bromomethyl)propanol**, the mass spectrum is expected to display a characteristic isotopic pattern for a tribrominated compound due to the presence of ⁷⁹Br and ⁸¹Br isotopes.

m/z	Relative Intensity	Assignment
[M]+, [M+2]+, [M+4]+, [M+6]+	Isotopic Cluster	Molecular Ion
[M-CH ₂ OH]+	Fragment	Loss of hydroxymethyl group
[M-Br]+	Fragment	Loss of a bromine atom
[M-CH ₂ Br]+	Fragment	Loss of a bromomethyl group

Note: The molecular ion peak cluster would show a characteristic 1:3:3:1 intensity ratio.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for **3-Bromo-2,2-bis(bromomethyl)propanol**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument should be properly tuned and shimmed for the sample to ensure high resolution.
- Data Acquisition:
 - For ^1H NMR, acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, a larger number of scans will be necessary due to the low natural abundance of ^{13}C .
- Data Processing: Perform a Fourier transform on the Free Induction Decay (FID). Apply phase and baseline corrections. Reference the spectrum to the TMS signal at 0.00 ppm.

IR Spectroscopy

- Sample Preparation: Prepare a thin film of the solid sample on a salt plate (e.g., NaCl or KBr) or prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a disk.
- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000 to 400 cm^{-1} .
- Data Processing: Identify and label the significant absorption bands in the spectrum.

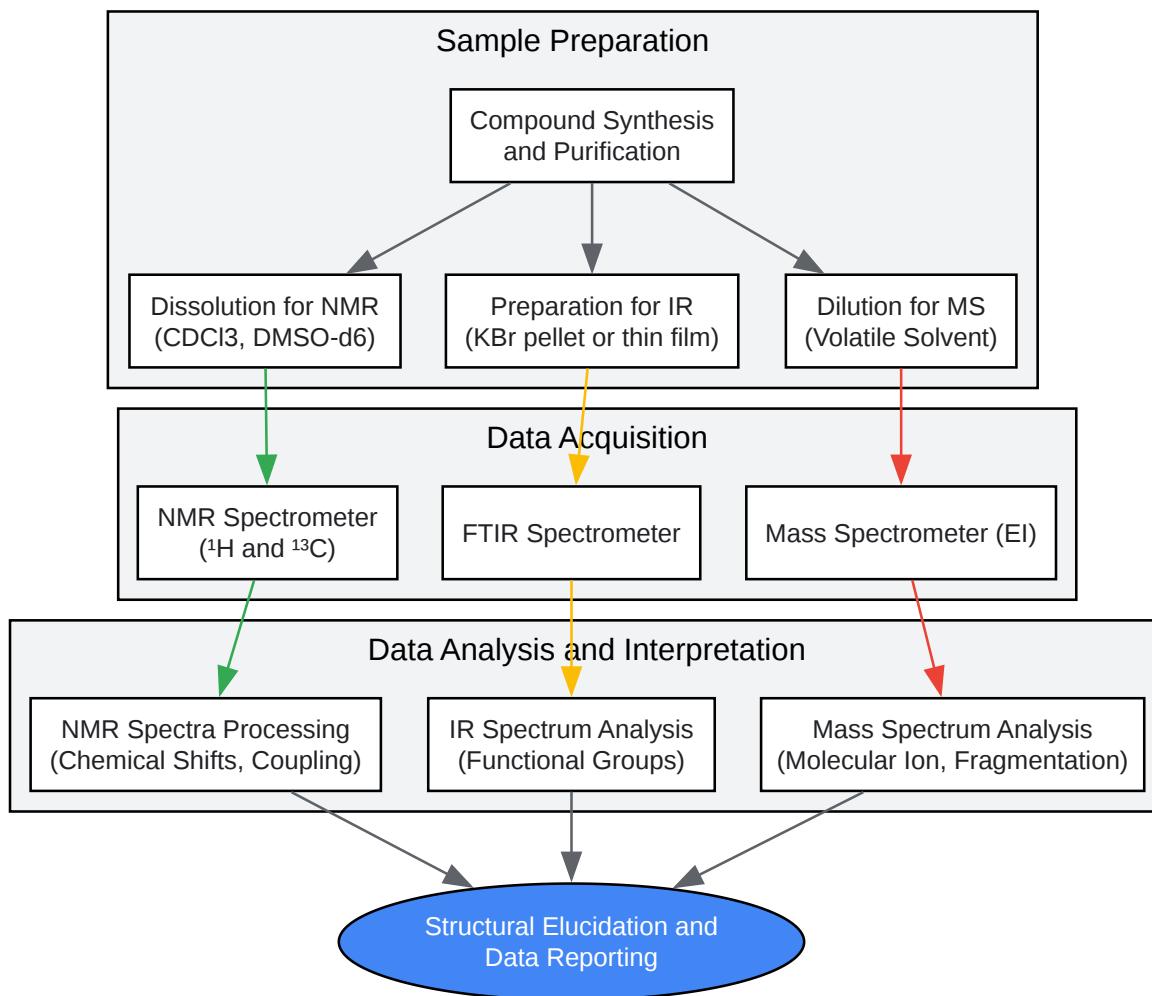
Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
- Instrument Setup: Use a mass spectrometer, typically with an Electron Ionization (EI) source.
- Data Acquisition: Introduce the sample into the ion source. Scan a relevant mass range (e.g., m/z 50-400).^[5]
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragmentation patterns. Compare the isotopic cluster of the molecular ion with the

theoretical pattern for a tribrominated compound.

Workflow and Data Visualization

The following diagram illustrates the general workflow for the spectral analysis of **3-Bromo-2,2-bis(bromomethyl)propanol**.



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Caption: Workflow for the spectral analysis of **3-Bromo-2,2-bis(bromomethyl)propanol**.

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